3-chloro-N-(2,5-dichlorophenyl)propanamide CAS 41921-01-1
3-chloro-N-(2,5-dichlorophenyl)propanamide CAS 41921-01-1
An In-depth Technical Guide to 3-chloro-N-(2,5-dichlorophenyl)propanamide (CAS 41921-01-1)
Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-(2,5-dichlorophenyl)propanamide, a chemical intermediate with potential applications in agrochemical and pharmaceutical research. While public domain data on this specific molecule is limited, this document synthesizes information from structurally related compounds to propose a robust framework for its synthesis, characterization, potential utility, and safe handling. This guide is intended for researchers, chemists, and drug development professionals interested in exploring the properties and applications of novel chlorinated aromatic amides.
Introduction and Chemical Identity
3-chloro-N-(2,5-dichlorophenyl)propanamide is a tri-chlorinated aromatic amide. Its chemical structure suggests potential for biological activity, drawing parallels to known herbicides and pharmaceutical building blocks. The strategic placement of chlorine atoms on both the phenyl ring and the propanamide side-chain can significantly influence its lipophilicity, metabolic stability, and target-binding affinity.
While not as extensively studied as its isomer, the herbicide Propanil (N-(3,4-dichlorophenyl)propanamide), the unique 2,5-dichloro substitution pattern on the aniline moiety presents an intriguing subject for scientific investigation.[1] This guide aims to bridge the existing information gap by providing a scientifically grounded perspective on its core characteristics.
Physicochemical Properties
The fundamental properties of 3-chloro-N-(2,5-dichlorophenyl)propanamide are summarized below. The data presented is a combination of information from chemical suppliers and predictive modeling.[2]
| Property | Value | Source |
| CAS Number | 41921-01-1 | [2] |
| Molecular Formula | C₉H₈Cl₃NO | [2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Predicted Boiling Point | 398.4 ± 42.0 °C | [2] |
| Predicted Density | 1.448 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 12.60 ± 0.70 | [2] |
Proposed Synthesis and Mechanistic Considerations
A reliable synthesis of 3-chloro-N-(2,5-dichlorophenyl)propanamide can be logically designed based on established amide bond formation reactions. The most direct and industrially scalable approach is the acylation of 2,5-dichloroaniline with 3-chloropropanoyl chloride.
Synthetic Workflow
The proposed synthesis follows a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The subsequent loss of a proton and a chloride ion yields the desired amide.
Caption: Proposed synthetic pathway for 3-chloro-N-(2,5-dichlorophenyl)propanamide.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
-
2,5-dichloroaniline
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3-chloropropanoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloroaniline (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1 eq) to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.[3]
-
Acylation: Cool the mixture in an ice bath. Slowly add 3-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Potential Applications and Biological Rationale
The structural features of 3-chloro-N-(2,5-dichlorophenyl)propanamide suggest potential utility in two primary domains: agrochemicals and medicinal chemistry.
Agrochemicals: A Herbicide Candidate?
The most compelling hypothesis for its application is as a herbicide, given its close structural relationship to Propanil. Propanil functions by inhibiting Photosystem II (PSII) in plants, thereby blocking photosynthesis.[1][4]
Caption: Hypothetical herbicidal mechanism of action via Photosystem II inhibition.
The difference in the chlorine substitution pattern (2,5- vs. 3,4-) is critical. This seemingly minor change can alter the molecule's binding affinity to the D1 protein in PSII, potentially affecting its herbicidal potency and crop selectivity. Rice's tolerance to Propanil is due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes it.[4] Investigating the metabolism of 3-chloro-N-(2,5-dichlorophenyl)propanamide in various plant species would be a crucial step in evaluating its herbicidal potential.
Pharmaceutical Development: A Versatile Intermediate
The N-acyl aniline scaffold is a common motif in medicinal chemistry. The 3-chloropropyl side chain is a reactive handle that can be used for further chemical modifications, such as nucleophilic substitution, to introduce other functional groups. This makes the title compound a potentially valuable intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, related structures have been investigated as selective CB2 receptor agonists for treating inflammatory pain.[5] The incorporation of heterocyclic moieties, a common strategy in drug discovery, could be explored starting from this intermediate.[6]
Analytical Methodologies
For the robust characterization and quantification of 3-chloro-N-(2,5-dichlorophenyl)propanamide, a combination of chromatographic and spectroscopic techniques is recommended.
Qualitative and Structural Analysis
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | The spectra would show characteristic peaks for the aromatic protons of the 2,5-dichlorophenyl ring and the aliphatic protons of the 3-chloropropanamide chain. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (252.52 g/mol ) and a characteristic isotopic pattern due to the three chlorine atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Key absorbances would include N-H stretching, C=O (amide I) stretching, and C-Cl stretching. |
Quantitative Analysis
For the quantification of this compound in various matrices (e.g., environmental samples, reaction mixtures), High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector would be the methods of choice.
Recommended Method: LC-MS/MS
-
Rationale: Provides high sensitivity and selectivity, which is crucial for detecting trace amounts in complex matrices.[7][8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid like acetic acid.[7]
-
Column: A C18 reversed-phase column is suitable for this type of molecule.
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode would offer the best selectivity and sensitivity.
Safety and Handling
-
General Hazards: Similar to other chlorinated aromatic compounds, it should be considered harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It is likely to be an irritant to the eyes, skin, and respiratory system.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Environmental Fate: Many chlorinated organic compounds are toxic to aquatic life and can be persistent in the environment.[9] Therefore, disposal must be in accordance with local, state, and federal regulations.
Future Research Directions
3-chloro-N-(2,5-dichlorophenyl)propanamide represents an under-explored area of chemical space. Future research efforts could be directed towards:
-
Biological Screening: A comprehensive screening of its herbicidal activity against a panel of broadleaf and grassy weeds, as well as its cytotoxicity against various cancer cell lines.
-
Derivatization: Utilizing the 3-chloro position as a reactive site to synthesize a library of derivatives for structure-activity relationship (SAR) studies in either agrochemical or pharmaceutical contexts.
-
Metabolic Studies: Investigating its metabolic fate in plants, insects, and mammals to understand its potential selectivity, persistence, and toxicity profile.
-
Toxicological Evaluation: Performing detailed toxicological studies to establish a comprehensive safety profile.
By systematically exploring these avenues, the scientific community can unlock the full potential of this intriguing molecule.
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Ghaffarzadeh, M. (2012). Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale. Applied Chemistry, 7(22), 43-48. [Link]
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Agilent. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. [Link]
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PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. [Link]
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